rac-(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol, trans
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Overview
Description
rac-(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol, trans is a chiral compound with a cyclohexane ring substituted with a methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol, trans typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the cyclohexane ring is alkylated with a methoxyphenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol, trans can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the methoxyphenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated cyclohexane derivatives.
Substitution: Formation of halogenated or aminated cyclohexane derivatives.
Scientific Research Applications
rac-(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol, trans has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique stereochemistry makes it valuable for studying stereoselective reactions.
Biological Studies: It can be used to investigate the biological activity of chiral compounds and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol, trans depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry can influence its binding affinity and specificity, leading to different biological effects.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S)-2-(3-hydroxyphenyl)cyclohexan-1-ol, trans: Similar structure but with a hydroxyl group instead of a methoxy group.
rac-(1R,2S)-2-(4-methoxyphenyl)cyclohexan-1-ol, trans: Similar structure but with the methoxy group in a different position on the phenyl ring.
rac-(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-one, trans: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
rac-(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol, trans is unique due to its specific stereochemistry and the presence of both a methoxyphenyl group and a hydroxyl group. This combination of features makes it valuable for studying stereoselective reactions and for developing new compounds with potential biological activity.
Properties
CAS No. |
851518-42-8 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
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